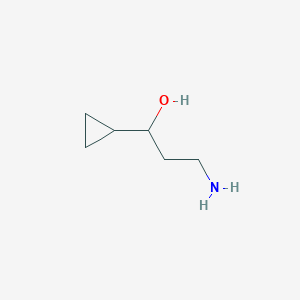

3-Amino-1-cyclopropylpropan-1-ol

描述

Significance of Amino Alcohols as Synthetic Precursors

Amino alcohols are a pivotal class of organic compounds that contain both an amine and an alcohol functional group. This dual functionality allows them to serve as versatile precursors in a multitude of chemical transformations. The 1,3-relationship between the amino and hydroxyl groups in 3-amino-1-cyclopropylpropan-1-ol is particularly significant, forming a structural motif found in a wide array of biologically active compounds and natural products. nih.gov

These motifs are key components in the synthesis of pharmaceuticals and can act as chiral ligands in asymmetric catalysis. acs.org The ability to form both hydrogen bonds and coordinate with metal centers makes them valuable in creating catalysts for enantioselective reactions. General synthetic strategies to access 1,3-amino alcohols include the ring-opening of azetidines, the reduction of β-amino ketones, and the hydration of propargylic amines. organic-chemistry.orgacs.org

Unique Chemical Features of the Cyclopropyl (B3062369) Moiety in Molecular Design

The cyclopropyl group is the smallest carbocyclic ring and possesses a unique set of chemical and physical properties that make it a valuable component in molecular design. scientificupdate.com Its three-membered ring is highly strained, with C-C-C bond angles of 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This ring strain endows the cyclopropyl group with unusual bonding characteristics, often described as having partial double-bond character. nih.gov

In drug design, the cyclopropyl group is often employed as a bioisostere for other chemical groups, such as phenyl rings or gem-dimethyl groups. nih.gov This substitution can lead to improved metabolic stability, enhanced potency, and reduced off-target effects. nih.gov The rigid nature of the cyclopropyl ring can also provide conformational constraint to a molecule, which can be advantageous for binding to a biological target. iris-biotech.de Over the past decade, a significant number of new chemical entities containing a cyclopropyl group have received FDA approval, highlighting the importance of this moiety in modern medicinal chemistry. scientificupdate.com

| Feature | Description | Impact on Molecular Properties |

|---|---|---|

| Ring Strain | Highly strained with 60° bond angles. | Increased reactivity, unique electronic properties. |

| Bonding Character | Partial π-character in C-C bonds. | Influences electronic interactions and conformation. |

| Conformational Rigidity | Acts as a rigid scaffold. | Restricts molecular conformation, can improve binding affinity. |

| Bioisosterism | Can replace other functional groups like phenyl or isopropyl. nih.goviris-biotech.de | Can improve metabolic stability, potency, and solubility. nih.gov |

| Metabolic Stability | Often resistant to metabolic degradation. hyphadiscovery.com | Increases drug half-life. |

Historical Context of Cyclopropyl-Containing Amines and Alcohols in Chemical Research

The synthesis of cyclopropyl-containing compounds has a rich history. Early methods for the preparation of cyclopropylamines often involved multi-step sequences, such as the Hofmann rearrangement of cyclopropanecarboxamide. google.comgoogle.com A significant advancement came with the development of processes starting from γ-butyrolactone. google.comgoogle.com More recent synthetic innovations include the Kulinkovich reaction and various metal-catalyzed cyclopropanation reactions, which have made a wider range of substituted cyclopropylamines more accessible.

The development of synthetic routes to chiral cyclopropylamines has been a major focus, driven by the need for enantiomerically pure building blocks for pharmaceuticals. The Curtius degradation of cyclopropanecarboxylic acids has proven to be a scalable method for accessing such compounds. nih.gov

Overview of Research Trajectories for this compound and its Analogs

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for its analogs and the broader class of cyclopropyl amino alcohols are well-established. A primary area of investigation is their use as scaffolds in medicinal chemistry. The combination of a chiral center at the alcohol, the basic nitrogen atom, and the unique properties of the cyclopropyl group make these molecules attractive for creating libraries of compounds for drug discovery.

Future research is likely to focus on the development of stereoselective syntheses of this compound and its derivatives. Furthermore, the incorporation of this building block into novel pharmaceutical agents, agrochemicals, and functional materials represents a promising avenue for exploration. The functionalization of the amino and hydroxyl groups can lead to a diverse range of derivatives with potentially valuable biological activities.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical Form |

|---|---|---|---|---|

| This compound | 1226127-55-4 | C6H13NO | 115.18 | Oil |

| 3-Amino-3-cyclopropyl-propan-1-ol | 683220-79-3 | C6H13NO | 115.18 | Not specified |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-1-cyclopropylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-4-3-6(8)5-1-2-5/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYFDEBXACJPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226127-55-4 | |

| Record name | 3-amino-1-cyclopropylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 1 Cyclopropylpropan 1 Ol and Its Stereoisomers

De Novo Synthesis Approaches

The de novo synthesis, or the creation of complex molecules from simpler precursors, of 3-Amino-1-cyclopropylpropan-1-ol involves the systematic construction of its core structure. organic-chemistry.orgnih.gov This process is centered around the formation of the propanol (B110389) backbone, the strategic placement of the amino and hydroxyl groups, and the construction of the cyclopropane (B1198618) ring.

Strategies for Carbon-Carbon Bond Formation Leading to the Propanol Backbone

The formation of the three-carbon propanol backbone is a critical initial step. Various classical and modern carbon-carbon bond-forming reactions can be adapted for this purpose. stackexchange.comtandfonline.comfiveable.mechemistry.coachyoutube.com

Key strategies include:

Aldol-type Reactions: Condensation between an enolate (or enolate equivalent) of a two-carbon fragment and a one-carbon electrophile, or vice versa, can establish the C2-C3 bond of the propanol chain. fiveable.melibretexts.org

Grignard and Organolithium Reactions: The reaction of an organometallic reagent, such as ethyl magnesium bromide, with formaldehyde (B43269) or a related one-carbon electrophile can form the C1-C2 bond. Alternatively, the addition of a vinyl Grignard reagent to an epoxide followed by oxidative cleavage is another viable, albeit longer, route.

Nitril-based Chain Extension: Nucleophilic substitution of a haloalkane with a cyanide ion is a well-established method for extending a carbon chain by one carbon. youtube.com For instance, reacting a 2-haloethanol derivative with sodium cyanide would introduce the third carbon, which can then be further functionalized.

A plausible approach would involve the reaction of cyclopropyl (B3062369) magnesium bromide with acrolein. This conjugate addition would form 3-cyclopropylpropanal. Subsequent steps would then be required to introduce the amino and hydroxyl functionalities. Another pathway could involve the reaction of cyclopropylacetonitrile (B1348260) with an appropriate electrophile to build the three-carbon chain.

Stereocontrolled Introduction of the Amino and Hydroxyl Functionalities

Achieving stereocontrol over the C1 hydroxyl and C3 amino groups is paramount for accessing specific stereoisomers of this compound. The γ-amino alcohol motif is a common feature in many biologically active molecules, and numerous stereoselective methods have been developed for its synthesis. rsc.orgru.nlunimi.itnih.govacs.org

Common strategies for stereocontrolled synthesis of 1,3-amino alcohols include:

Reduction of β-Amino Ketones: The diastereoselective reduction of a chiral β-amino ketone is a primary method. nih.gov The choice of reducing agent and the nature of the nitrogen-protecting group can influence the stereochemical outcome, providing access to either syn or anti 1,3-amino alcohols. ru.nlnih.gov For example, reduction with samarium(II) iodide can show divergent selectivity based on the N-protecting group. nih.gov

Asymmetric Hydrogenation/Transfer Hydrogenation: Catalytic asymmetric hydrogenation or transfer hydrogenation of β-amino ketones using chiral catalysts (e.g., based on rhodium, iridium, or ruthenium) is a powerful tool for producing enantioenriched γ-amino alcohols. rsc.orgru.nlnih.govresearchgate.netthieme-connect.de Different catalyst systems can selectively produce different diastereomers. ru.nl

Hydroxylation and Amination of Alkenes: Methods like the Sharpless asymmetric aminohydroxylation can, in principle, be applied to a suitable alkene precursor to introduce both the hydroxyl and amino groups simultaneously with stereocontrol.

Radical C-H Amination: Recent advances have enabled the enantioselective radical C-H amination of alcohols, offering a novel route to chiral β-amino alcohols. nih.gov

The following table summarizes catalyst systems used for the asymmetric reduction of β-amino ketones to γ-amino alcohols, which are analogous to the target structure.

| Catalyst System | Substrate Type | Product Diastereomer | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Ir/α-substituted-amino acid amide | N-PMP-protected β-amino ketone | anti | Up to 96:4 | High |

| Rh/(R)-BINAP | N-PMP-protected β-amino ketone | syn | High | High |

| Ru/TsDPEN | β-amino ketone | Dependent on catalyst chirality | Moderate (e.g., 80:20) | N/A |

| LiAlH₄/TiCl₄ | anti-N-acylamino ketone | syn,anti | High | N/A |

| DIBALH/ZnCl₂ | syn-amino ketone | syn,syn | High (practically single diastereomer) | N/A |

Data compiled from studies on analogous γ-amino alcohol syntheses. ru.nl

Cyclopropane Ring Construction Methodologies

The formation of the cyclopropane ring is a defining feature of the target molecule's synthesis. This can be achieved either by building the ring onto a pre-existing linear chain or by using a cyclopropyl-containing building block from the start. When constructed de novo, several reliable methodologies are available. nih.govrsc.orgrsc.org

Organometallic reagents are frequently used to convert alkenes into cyclopropanes. These reactions often involve the formation of a metal carbenoid species. nih.govwikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Simmons-Smith Reaction: This is a classic method that uses an organozinc carbenoid (typically formed from diiodomethane (B129776) and a zinc-copper couple) to cyclopropanate an alkene. wikipedia.orgorganic-chemistry.org A key advantage is its stereospecificity, where the geometry of the alkene is retained in the cyclopropane product. For precursors like allylic or homoallylic alcohols, the hydroxyl group can direct the reagent to deliver the methylene (B1212753) group to the same face of the double bond, controlling the diastereoselectivity. stackexchange.comorganic-chemistry.org Modifications using diethylzinc (B1219324) (Furukawa modification) can enhance reactivity. wikipedia.org

Transition-Metal Catalyzed Cyclopropanation: Catalysts based on rhodium(III), copper, palladium, and other metals are widely used to decompose diazo compounds and generate metal carbenes for cyclopropanation. nih.govacs.org These methods can be highly diastereoselective and enantioselective, depending on the catalyst and ligands used. For instance, Rh(III)-catalyzed annulation of allylic alcohols with N-enoxyphthalimides can produce substituted cyclopropyl-ketones with high diastereoselectivity. nih.gov

The table below shows examples of organometallic cyclopropanation on allylic alcohols, a relevant precursor class.

| Reagent/Catalyst | Substrate Type | Key Features |

| Zn-Cu, CH₂I₂ (Simmons-Smith) | Allylic Alcohol | Hydroxyl-directed, syn-diastereoselectivity |

| Et₂Zn, CH₂I₂ (Furukawa) | Unfunctionalized Alkenes | Increased reactivity over classic Simmons-Smith |

| Ti-TADDOLate, (ICH₂)₂Zn | Allylic Alcohol | Catalytic, asymmetric, high e.e. |

| Rh(III) complexes | Allylic Alcohol | Diastereoselective, forms cyclopropyl-ketones |

| Sm/Hg, CH₂I₂ | Allylic Alcohol | Selective for allylic alcohols over isolated olefins |

Data compiled from various cyclopropanation studies. nih.govwikipedia.orgorganic-chemistry.orgoup.com

Intramolecular reactions provide a powerful means to form cyclopropane rings by connecting two ends of a suitable linear precursor.

Michael-Initiated Ring Closure (MIRC): This is a prominent strategy that involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the three-membered ring. nih.govrsc.orgrsc.orgresearchgate.netresearchgate.net This tandem reaction is highly efficient for creating functionalized cyclopropanes. The stereochemistry can be controlled by using chiral catalysts or auxiliaries. rsc.orgrsc.org

Intramolecular C-H Insertion: The use of diazo compounds with a transition metal catalyst (e.g., Rhodium) can lead to the formation of a metal carbene that inserts into a C-H bond within the same molecule to form the cyclopropane ring.

Wurtz-type Coupling: The reaction of a 1,3-dihalopropane derivative with a metal, such as sodium or zinc, can induce an intramolecular coupling to form the cyclopropane ring.

Enantioselective and Diastereoselective Synthesis

The presence of at least two stereocenters (at C1 and C3) in this compound means that its synthesis requires careful control of stereochemistry to obtain specific isomers. organic-chemistry.orgnih.govrsc.org

Enantioselective Synthesis: This focuses on producing a single enantiomer. This is often achieved by using chiral catalysts, reagents, or auxiliaries at a key stereochemistry-determining step. rsc.orgrsc.orgnih.govnih.gov Examples include:

Asymmetric cyclopropanation of an achiral allyl alcohol precursor using a chiral catalyst system (e.g., a titanium-TADDOLate complex in a Simmons-Smith type reaction). organic-chemistry.orgacs.org

Asymmetric reduction of a β-aminoketone precursor using a chiral transition metal catalyst. rsc.orgru.nlresearchgate.net

Organocatalyzed MIRC reactions that employ chiral amine catalysts (e.g., prolinol derivatives) to set the stereochemistry during the cyclopropane ring formation. rsc.orgrsc.org

Diastereoselective Synthesis: This aims to selectively form one diastereomer over others when multiple stereocenters are created or present. nih.govrsc.orgresearchgate.net This is often achieved through:

Substrate Control: A pre-existing chiral center in the starting material directs the formation of a new stereocenter. For example, the hydroxyl group in a chiral allylic alcohol directs the Simmons-Smith reagent to one face of the molecule. stackexchange.com

Reagent Control: The choice of reagent or catalyst dictates the relative stereochemistry. For instance, in the reduction of β-amino ketones, different reagents can favor the formation of either the syn or anti amino alcohol. ru.nlnih.gov

A comprehensive synthetic strategy would likely involve a combination of these approaches, for example, an enantioselective step to create the first chiral center, followed by a diastereoselective reaction to set the second, leveraging the influence of the first.

Chiral Catalyst-Mediated Transformations

The synthesis of chiral molecules like this compound heavily relies on catalysts that can induce stereoselectivity. Chiral catalysts temporarily interact with the substrate to create a chiral environment, favoring the formation of one stereoisomer over another.

One prominent strategy involves the asymmetric hydrogenation of a precursor molecule, specifically a β-amino ketone. For the synthesis of γ-amino alcohols, which is the structural class of our target compound, catalysts based on iridium (Ir) and rhodium (Rh) have proven effective. rsc.orgru.nl For instance, the asymmetric transfer hydrogenation of N-PMP-protected β-amino ketones using an iridium catalyst can yield anti-γ-amino alcohols. In contrast, using a rhodium-based catalyst with a BINAP ligand under hydrogen pressure typically results in the formation of the syn-diastereomer. ru.nl This dual-catalyst system provides a powerful tool for selectively accessing different stereoisomers of the final product.

Another advanced catalytic method is radical C-H amination. This process can install an amino group at a specific carbon atom that was previously unfunctionalized. For example, a combination of an iridium photocatalyst and a copper catalyst has been used for the enantioselective and regioselective amination of alcohols at the β-position. nih.gov This approach bypasses the need for pre-functionalized substrates like β-amino ketones, offering a more direct route to chiral vicinal amino alcohols. nih.gov

Furthermore, the cyclopropane ring itself can be constructed using chiral catalysts. Ruthenium-based catalysts, such as a chiral (Salen)Ru(II) complex, have been employed for the asymmetric cyclopropanation of olefins to produce trans-cyclopropyl β-amino acid derivatives with excellent enantioselectivity. nih.gov Similarly, cobalt-based metalloradical catalysis has been developed for the asymmetric cyclopropanation of dehydroaminocarboxylates. nih.gov

A summary of catalyst systems for related γ-amino alcohol synthesis is presented below:

Table 1: Chiral Catalyst Systems for γ-Amino Alcohol Synthesis| Catalyst System | Precursor Type | Product Stereochemistry | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| [IrCp*Cl2]2 / Amino Acid Amide | N-PMP-protected β-amino ketone | anti | Up to >99:1 | Not specified | ru.nl |

| Rh(COD)2BF4 / (R)- or (S)-BINAP | N-PMP-protected β-amino ketone | syn | Up to >99:1 | Not specified | ru.nl |

| Ru/TsDPEN complex | β-amino ketone | anti or syn (catalyst dependent) | 80:20 | Not specified | ru.nl |

| Ir-catalyst | β-amino ketone | anti | High | High | rsc.org |

| Rh-catalyst | β-amino ketone | syn | High | High | rsc.org |

Chiral Auxiliary-Driven Synthetic Routes

Chiral auxiliaries are chemical compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

A highly relevant method for synthesizing vicinal amino alcohols involves the use of N-tert-butanesulfinyl imines as chiral auxiliaries. nih.gov In this approach, a cyclopropanol (B106826) is reacted with a chiral N-tert-butanesulfinyl imine in the presence of diethylzinc. This process allows for the stereoselective formation of the vicinal amino alcohol derivative. The tert-butanesulfinyl group effectively shields one face of the imine, directing the nucleophilic attack of the cyclopropanol-derived species to the opposite face, thus controlling the stereochemistry of the newly formed stereocenter. nih.gov

Another powerful strategy employs a chiral auxiliary in a sequence of reactions to create a chiral cyclopropane building block. For instance, an aldol (B89426) reaction between a chiral oxazolidinone derivative and an α,β-unsaturated aldehyde establishes a temporary stereocenter. rsc.org This stereocenter then directs a subsequent cyclopropanation reaction. Finally, a retro-aldol cleavage removes the chiral auxiliary, yielding an enantiopure cyclopropane carboxaldehyde which can be further converted to the target amino alcohol. ru.nlrsc.org

The use of chiral auxiliaries is a well-established method in asymmetric synthesis, with various auxiliaries like oxazolidinones and pseudoephedrine being commonly employed for different types of transformations. wikipedia.org

Asymmetric Reductions and Oxidations for Stereocenter Control

The control of stereocenters can be effectively achieved through asymmetric reduction or oxidation reactions. For the synthesis of this compound, the most pertinent transformation is the asymmetric reduction of the corresponding ketone, 3-amino-1-cyclopropylpropan-1-one.

Asymmetric reduction of β-amino ketones is a primary method for preparing chiral γ-amino alcohols. ru.nlresearchgate.net The choice of catalyst and reducing agent is crucial for achieving high diastereoselectivity and enantioselectivity. As mentioned previously, iridium-catalyzed asymmetric transfer hydrogenation (ATH) and rhodium-catalyzed asymmetric hydrogenation are complementary methods that provide access to either the anti or syn diastereomers, respectively. rsc.orgru.nl These reactions often proceed with high levels of stereocontrol, dictated by the chirality of the catalyst's ligand.

The table below summarizes results for the asymmetric reduction of β-amino ketones to produce γ-amino alcohols, a reaction type directly applicable to the synthesis of the target compound.

Table 2: Asymmetric Reduction of β-Amino Ketones

| Catalyst/Reagent | Substrate | Product Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ir-based ATH catalyst | N-PMP-protected β-amino ketone | anti | >99:1 | - | ru.nl |

| Rh/(R)-BINAP, H2 | (S)-N-PMP-protected β-amino ketone | syn (2S,4S) | >99:1 | - | ru.nl |

| Ru-catalyzed hydrogenation | α-amino-β-ketoesters | anti | 92:8 to 97:3 | 58-83% | researchgate.net |

Deracemization Strategies

Deracemization is a process where a racemic mixture is converted into a single, pure enantiomer. One of the most powerful techniques for deracemization is dynamic kinetic resolution (DKR).

In the context of synthesizing this compound, DKR can be applied during the asymmetric reduction of the precursor ketone, 3-amino-1-cyclopropylpropan-1-one. In a DKR process, the starting ketone, which has a chiral center at the carbon bearing the amino group, undergoes rapid racemization under the reaction conditions. This means the two enantiomers of the starting ketone are constantly interconverting. Simultaneously, a chiral catalyst selectively reduces one of the enantiomers much faster than the other. Because the unreacted enantiomer continuously converts to the reactive one, the entire racemic mixture can theoretically be converted into a single stereoisomer of the product alcohol, with a maximum yield of 100%.

This DKR approach has been successfully applied in the asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides using iridium or ruthenium catalysts, yielding anti-β-hydroxy-α-amino acid esters with high diastereoselectivity and enantioselectivity. researchgate.net This demonstrates the feasibility of using DKR to control both stereocenters in the target molecule in a single step.

Convergent and Divergent Synthetic Pathways

The synthesis of complex molecules can be approached in a linear, convergent, or divergent fashion. Convergent and divergent pathways are often more efficient for building molecular complexity.

A convergent synthesis involves preparing different fragments of the final molecule separately and then combining them in the later stages. A three-component coupling reaction represents a highly convergent approach. For example, the synthesis of α,β-cyclopropyl-γ-amino acids has been achieved by coupling alkenylzirconocenes with N-diphenylphosphinoyl imines. nih.gov This strategy rapidly assembles the core structure of the target molecule from readily available starting materials. The reaction between a cyclopropanol and a chiral sulfinyl imine is another example of a convergent approach to vicinal amino alcohols. nih.gov

A divergent synthesis , on the other hand, starts from a common intermediate that is then transformed into a variety of different target molecules. For instance, the synthesis of an enantiopure cyclopropane carboxaldehyde via a chiral auxiliary-driven route provides a key building block. rsc.org This chiral aldehyde can then be subjected to various subsequent reactions, such as different types of amination and reduction, to generate a library of related cyclopropyl amino alcohols, including different stereoisomers of this compound.

Green Chemistry Considerations in Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. Key aspects include improving reaction efficiency, using less hazardous materials, and maximizing the incorporation of starting materials into the final product (atom economy).

Atom Economy and Reaction Efficiency

Atom economy is a measure of how efficiently a chemical reaction converts the mass of the reactants into the mass of the desired product. Reactions with high atom economy are preferred as they generate less waste.

Catalytic Reactions: The use of chiral catalysts for hydrogenation or C-H amination is inherently more atom-economical than stoichiometric methods, such as using chiral auxiliaries that must be attached and later removed. nih.gov Catalytic processes require only a small amount of the catalyst, which is recycled during the reaction, leading to less waste.

Multi-component Reactions: Three-component syntheses, like the one described for making γ-amino acids, are excellent examples of high atom economy. nih.gov They combine multiple starting materials into a single product in one step, minimizing the number of synthetic operations and the amount of waste generated.

Biocatalysis and Photocatalysis: Modern synthetic methods are increasingly turning to enzymes and light as green alternatives. Biocatalytic processes can offer high selectivity under mild conditions (ambient temperature and pressure, often in water). nih.gov Similarly, visible-light photocatalysis provides a means to drive reactions using light instead of harsh reagents, and these reactions can sometimes be performed in green solvents like water. rsc.orgpatsnap.com These methods often lead to simpler purification procedures and a reduced environmental footprint.

By prioritizing catalytic, multi-component, and biocatalytic or photocatalytic routes, the synthesis of this compound can be designed to be not only efficient and selective but also more sustainable.

Solvent Selection and Catalysis with Earth-Abundant Metals

The use of earth-abundant metals as catalysts in organic synthesis is a rapidly growing field, driven by the need for more sustainable and cost-effective chemical processes. researchgate.netlibretexts.org For the synthesis of this compound, a key step could involve the reductive amination of a suitable cyclopropyl ketone precursor. Nickel, an earth-abundant metal, has shown significant promise in catalyzing such transformations. nih.gov

The choice of solvent plays a critical role in the efficiency and selectivity of reductive amination reactions. A systematic study on the reductive amination of ketones revealed that the reaction pathway and rate are heavily dependent on the nature of the solvent. ucsf.eduresearchgate.net Protic solvents like methanol (B129727) have been identified as optimal for some reductive amination processes, as they facilitate both the formation of the imine intermediate and its subsequent hydrogenation. ucsf.edu In contrast, aprotic polar solvents such as dioxane and tetrahydrofuran (B95107) can sometimes inhibit the reaction by strongly adsorbing to the catalyst surface. researchgate.net The use of water as a solvent can also be challenging, as it may not favor the formation of the necessary imine and Schiff base intermediates, leading to higher selectivity towards the corresponding alcohol instead of the desired amine. ucsf.edu

For the synthesis of this compound via reductive amination of a cyclopropyl ketone, a nickel catalyst could be employed. The selection of the solvent would be crucial. While methanol has shown to be effective in similar reactions, the specific substrate may require optimization. ucsf.eduresearchgate.net The reaction would likely proceed through the formation of an imine intermediate from the cyclopropyl ketone and an ammonia (B1221849) source, followed by nickel-catalyzed hydrogenation to yield the target γ-amino alcohol. The presence of the cyclopropyl group may influence the reaction kinetics and selectivity, potentially requiring tailored catalyst systems or reaction conditions.

Table 1: Solvent Effects in Reductive Amination of Ketones

| Solvent Type | General Effect on Reductive Amination | Reference |

| Protic (e.g., Methanol) | Often promotes both imine formation and hydrogenation, leading to good yields of the desired amine. | ucsf.edu |

| Aprotic Polar (e.g., Dioxane, THF) | Can inhibit the reaction by adsorbing to the catalyst surface. | researchgate.net |

| Aprotic Apolar (e.g., Toluene, Cyclohexane) | Can be effective, but the polarity may influence the solubility of reagents and catalysts. | ucsf.edu |

| Water | May disfavor the formation of imine/Schiff base intermediates, leading to alcohol byproducts. | ucsf.edu |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation. nih.gov The synthesis of this compound can be adapted to a continuous flow process, potentially leading to higher efficiency and scalability.

A plausible continuous flow synthesis could involve a multi-step sequence. For instance, a continuous flow process for the synthesis of 1,1-cyclopropane aminoketones has been reported. researchgate.net This could be a key intermediate. The process could start with the continuous flow synthesis of a cyclopropyl amino ketone precursor. This intermediate could then be directed into a second reactor for a continuous flow reduction of the ketone functionality.

The reduction of the amino ketone to the final amino alcohol product in a continuous flow setup can be achieved using various methods. For example, a packed-bed reactor containing a supported catalyst, such as a supported nickel or other earth-abundant metal catalyst, could be used for the hydrogenation step. The choice of catalyst and reaction conditions (temperature, pressure, flow rate) would need to be carefully optimized to ensure high conversion and selectivity. The use of microreactors can offer precise control over these parameters, leading to shorter reaction times and increased efficiency. nih.govscispace.com

Table 2: Potential Continuous Flow Synthesis of this compound

| Step | Reaction | Potential Continuous Flow Setup | Reference |

| 1 | Synthesis of Cyclopropyl Amino Ketone | Photoreactor for cyclization followed by a mixing unit for amination. | researchgate.net |

| 2 | Reduction of Amino Ketone | Packed-bed reactor with a supported hydrogenation catalyst (e.g., Ni). | nih.gov |

Chemical Reactivity and Transformation Studies

Reactions Involving the Primary Amine Functionality

The primary amine in 3-Amino-1-cyclopropylpropan-1-ol is a key site for a variety of chemical transformations, including acylation, alkylation, the formation of heterocyclic structures, and nucleophilic substitution reactions.

| Reaction Type | Reagent | Product Type | Analogous Example | Reference |

| Acylation | Acid Chloride/Anhydride | Amide | N-acylation of 3-amino-1,2-propanediol | longdom.org |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | N-alkylation of 3-amino alcohols | sigmaaldrich.com |

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic scaffolds. Depending on the reaction conditions and the nature of the co-reactant, cyclization can occur to form rings of different sizes, such as oxazines, pyrrolidines, and piperidines. For instance, reaction with appropriate dielectrophiles or intramolecular cyclization of suitably functionalized derivatives can lead to these important heterocyclic systems. An electrochemical method has been reported for the construction of 1,3-oxazines through the oxidative ring-opening of cyclopropylamides with alcohols. nih.gov The synthesis of pyrrolidines can be achieved via the ring-opening of donor-acceptor cyclopropanes with amines. nih.gov Furthermore, various methods exist for the synthesis of piperidines from amino alcohols. longdom.org

| Heterocycle | Synthetic Approach | Analogous Precursor | Reference |

| 1,3-Oxazine | Oxidative ring-opening of cyclopropylamides | Cyclopropylamides and alcohols | nih.gov |

| Pyrrolidine | Ring-opening of donor-acceptor cyclopropanes | Donor-acceptor cyclopropanes and anilines/benzylamines | nih.gov |

| Piperidine | Intramolecular cyclization | Amino alcohols | longdom.org |

The primary amine of this compound can act as a nucleophile in substitution reactions. While specific studies on this compound are limited, the reactivity of the amino group is well-established. For example, in related amino alcohols, the amino group can participate in nucleophilic substitution reactions with electrophilic partners. The inherent nucleophilicity of the primary amine allows it to displace leaving groups from various substrates, a fundamental process in the construction of more complex molecules.

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group in this compound offers another site for chemical modification, including esterification, etherification, and oxidation to a carbonyl compound.

The hydroxyl group is expected to undergo esterification with carboxylic acids or their derivatives under standard conditions, such as Fischer esterification, to yield the corresponding esters. This reaction would typically require an acid catalyst. Etherification to form ethers can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or other suitable methods.

| Reaction Type | Reagent | Product Type | General Principle |

| Esterification | Carboxylic Acid (acid catalyst) | Ester | Fischer Esterification |

| Etherification | Alkyl Halide (base) | Ether | Williamson Ether Synthesis |

Oxidation of the secondary alcohol in this compound would lead to the formation of a ketone, specifically 3-amino-1-cyclopropylpropan-1-one. Various oxidizing agents can be employed for this transformation. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) are often used to convert secondary alcohols to ketones without affecting other sensitive functional groups. rsc.org Stronger oxidizing agents like chromic acid could also be used, although care must be taken to avoid over-oxidation or side reactions involving the amino group, which may require protection.

| Oxidizing Agent | Product | Reaction Condition | Analogous Example | Reference |

| Pyridinium Chlorochromate (PCC) | Ketone | Anhydrous conditions | Oxidation of secondary alcohols | rsc.org |

| Zinc Chlorochromate Nonahydrate | Ketone | Methylene (B1212753) chloride | Oxidation of homoallylic alcohols | rsc.org |

Dehydration and Olefin Formation

The presence of a hydroxyl group in this compound allows for dehydration reactions to form olefins. This transformation typically requires acid catalysis, which protonates the hydroxyl group, converting it into a better leaving group (water). Subsequent elimination of water can lead to the formation of a carbon-carbon double bond. The regioselectivity of this elimination is influenced by the stability of the resulting carbocation intermediate and the steric environment around the adjacent protons.

In the gas phase, studies on analogous amino alcohols have shown that dehydration can be a competitive process alongside deamination. osu.edu The thermodynamically favored product is often the result of water loss. osu.edu For this compound, dehydration would likely lead to the formation of 1-cyclopropyl-3-aminopropene. The specific conditions, such as the type of acid catalyst and solvent used, would play a crucial role in determining the efficiency and outcome of this reaction. For instance, the use of N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA) in the presence of an acid has been shown to be an effective method for the cyclodehydration of amino alcohols, leading to the formation of azaheterocycles. rsc.org

Reactivity of the Cyclopropyl (B3062369) Ring

The cyclopropane (B1198618) ring is a highly strained three-membered carbocyclic system that exhibits unique reactivity. nih.govresearchgate.net This strain energy can be released in ring-opening reactions, making cyclopropyl-containing compounds versatile intermediates in organic synthesis. nih.gov The reactivity of the cyclopropyl group in this compound is a key feature that enables its participation in a variety of transformations, including rearrangements and functionalizations.

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, including the presence of electrophiles, nucleophiles, or radical initiators. nih.govunl.pt These reactions can lead to the formation of linear or larger cyclic structures.

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur in a single synthetic operation. 20.210.105whiterose.ac.uk These reactions are highly efficient as they allow for the rapid construction of complex molecular architectures from simple starting materials. 20.210.105 In the context of this compound, the cyclopropyl ring can act as a latent reactive species that, upon activation, can initiate a cascade sequence leading to ring-expanded products. whiterose.ac.ukrsc.orgresearchgate.net

For instance, the activation of the hydroxyl group, followed by nucleophilic attack by the amino group, could potentially lead to the formation of a bicyclic intermediate. Subsequent cleavage of a cyclopropane bond could then result in the formation of a larger heterocyclic ring. The specific outcome of such a cascade would be highly dependent on the reaction conditions and the nature of any additional reagents present. Research has shown that cascade ring expansion reactions are powerful tools for synthesizing medium-sized rings and macrocycles, which are important motifs in many biologically active molecules. whiterose.ac.ukrsc.orgresearchgate.netwhiterose.ac.uk

Transition metals play a pivotal role in modern organic synthesis, and their application in the transformation of cyclopropyl-containing compounds is well-documented. nih.govresearchgate.net Metal catalysts can interact with the cyclopropyl ring in various ways, leading to a diverse array of products.

In the case of this compound, a metal catalyst could coordinate to the hydroxyl or amino group, facilitating a ring-opening or rearrangement process. For example, palladium-catalyzed reactions are known to promote the ring-opening of cyclopropanes, which can then participate in cross-coupling or carbonylation reactions. nih.govresearchgate.net Similarly, copper, rhodium, and other transition metals have been shown to catalyze a variety of transformations involving cyclopropyl derivatives. nih.govnih.govresearchgate.net The specific ligand environment around the metal center is often crucial in controlling the selectivity and efficiency of these reactions.

Recent research has highlighted the use of cooperative N-heterocyclic carbene (NHC) and photoredox catalysis for the ring-opening of aryl cyclopropanes, leading to 1,3-difunctionalized products. nih.gov While not directly demonstrated with this compound, this methodology suggests the potential for developing novel metal-free, radical-based ring-opening strategies for this compound.

Beyond ring-opening reactions, the cyclopropane ring itself can be functionalized. This allows for the introduction of new substituents onto the three-membered ring, further increasing the molecular diversity that can be accessed from this compound.

The development of methods for the stereoselective synthesis of substituted cyclopropane derivatives is an active area of research, as the stereochemistry of these substituents can have a profound impact on the biological activity of the resulting molecules. nih.gov For example, the incorporation of chiral cyclopropane-containing amino acids into peptides can significantly influence their conformation and metabolic stability. unl.ptnih.gov

Ring-Opening Reactions and Rearrangements

Tandem and Cascade Reactions Incorporating this compound

The multifunctional nature of this compound makes it an ideal substrate for tandem and cascade reactions. 20.210.105whiterose.ac.uk As mentioned previously, these processes are highly desirable in organic synthesis due to their efficiency and atom economy. 20.210.105 By carefully designing the reaction conditions, it is possible to orchestrate a sequence of events that transform this compound into complex polycyclic or macrocyclic structures in a single step.

One can envision a scenario where the amino and hydroxyl groups participate in an initial cyclization event, which then triggers a rearrangement or ring-opening of the cyclopropyl group. For instance, a nucleophile-induced cyclization/ring expansion (NICE) cascade could be initiated, where an external nucleophile attacks a derivative of the starting material, leading to a series of ring-forming and ring-expanding steps. whiterose.ac.uk

The table below summarizes the potential transformations of this compound discussed in this article.

| Section | Reaction Type | Potential Product(s) | Key Reagents/Conditions |

| 3.2.3 | Dehydration | 1-Cyclopropyl-3-aminopropene | Acid catalyst |

| 3.3.1.1 | Cascade Ring Expansion | Ring-expanded heterocycles | Acid or base catalysis, heat |

| 3.3.1.2 | Metal-Catalyzed Ring Transformation | Linear or ring-opened functionalized products | Transition metal catalysts (e.g., Pd, Cu, Rh) |

| 3.3.2 | Cyclopropane Functionalization | Substituted cyclopropane derivatives | C-H activation reagents, radical initiators |

| 3.4 | Tandem/Cascade Reactions | Complex polycyclic or macrocyclic structures | Various, depending on the specific cascade sequence |

Hydrogen Borrowing Transformations

Hydrogen borrowing is a powerful and atom-economical catalytic process that enables the formation of carbon-carbon and carbon-nitrogen bonds. This methodology involves the temporary "borrowing" of hydrogen from a substrate, typically an alcohol, by a transition metal catalyst to form a reactive intermediate, which then participates in a coupling reaction. The subsequent return of the borrowed hydrogen to the coupled product completes the catalytic cycle, with water being the only byproduct.

While the direct participation of this compound in published hydrogen borrowing transformations is not extensively documented, the reactivity of similar amino alcohols and cyclopropyl alcohols in such reactions provides a strong indication of its potential. For instance, iridium- and ruthenium-based catalysts are commonly employed for these transformations. It is plausible that under the influence of a suitable catalyst, the alcohol moiety of this compound could be oxidized in situ to the corresponding ketone. This reactive intermediate could then undergo various coupling reactions. Given the presence of the amino group, intramolecular cyclization via hydrogen borrowing could be a feasible pathway to generate cyclic amines.

Formation of Complex Bicyclic and Polycyclic Structures

The unique structural features of this compound make it a potentially valuable building block for the synthesis of complex molecular architectures, including bicyclic and polycyclic systems. The cyclopropyl group, in particular, can participate in various ring-opening and rearrangement reactions, leading to the formation of larger ring systems.

Research on the synthesis of bicyclo[3.1.0]hexanes from the (3+2) annulation of cyclopropenes with aminocyclopropanes highlights a potential pathway where derivatives of this compound could be employed. In these reactions, a photoredox catalyst, such as one based on iridium, facilitates the cycloaddition. The amino group on the cyclopropane ring is crucial for this transformation.

Furthermore, iridium-catalyzed hydrogen borrowing cascades involving cyclopropyl alcohols have been shown to lead to the formation of substituted cyclopentanes through a vinyl cyclopropane rearrangement. Although these studies did not specifically use this compound, the underlying principles suggest that it could be a viable substrate for similar transformations, potentially leading to amino-functionalized cyclopentane (B165970) derivatives embedded within a larger, more complex scaffold. The diastereoselectivity of such reactions would be of significant interest, offering a route to stereochemically defined polycyclic molecules.

Mechanistic Investigations of Reactions Involving 3 Amino 1 Cyclopropylpropan 1 Ol

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is a cornerstone of mechanistic chemistry, providing a snapshot of the transient species that exist along the reaction coordinate. For reactions involving 3-Amino-1-cyclopropylpropan-1-ol, the nature of the intermediates is highly dependent on the reaction conditions and the reacting partners.

Under acidic conditions, the hydroxyl group can be protonated, leading to the formation of a good leaving group (water) and subsequent generation of a cyclopropylcarbinyl cation . This cation is a key intermediate that can undergo a variety of rearrangements. Due to the inherent strain of the three-membered ring, the cyclopropylcarbinyl cation is in equilibrium with the homoallylic cation and the cyclobutyl cation. The distribution of these cationic intermediates is influenced by the substitution pattern and the reaction medium. chemicalbook.comnih.gov

In reactions involving the amino group, such as nitrosation with nitrous acid, the formation of an amine radical cation has been proposed as a key intermediate. This is often followed by rapid opening of the cyclopropane (B1198618) ring to generate an iminium ion with a carbon-centered radical. researchgate.net Furthermore, computational studies on related cyclopropyl-substituted nitrenium ions, which could be formed under certain oxidative conditions, suggest that these intermediates can decay through pathways such as ethylene (B1197577) elimination and ring expansion to form an azetium ion. chemrxiv.org

The direct observation of these intermediates is often challenging due to their high reactivity and short lifetimes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) at low temperatures can sometimes be employed to detect and characterize these transient species. Computational modeling also plays a crucial role in predicting the structures and relative energies of potential intermediates, guiding experimental efforts to trap or observe them. scielo.brescholarship.org

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, offering deep insights into the energy landscape of a reaction. For reactions involving this compound, such studies would be crucial for understanding the factors that govern reaction feasibility and selectivity.

Thermodynamic considerations are also paramount. The ring strain of the cyclopropane ring in this compound (approximately 27 kcal/mol) provides a significant thermodynamic driving force for ring-opening reactions. nih.gov The relative stability of the potential products will dictate the final product distribution in thermodynamically controlled reactions.

A hypothetical kinetic study on the acid-catalyzed rearrangement of this compound could involve monitoring the disappearance of the starting material or the appearance of products over time using techniques like HPLC or NMR spectroscopy. The data obtained could be used to determine the rate law and activation parameters of the reaction, providing valuable information about the transition state.

Stereochemical Course of Reactions

The stereochemical outcome of a reaction provides critical information about the mechanism. For a chiral molecule like this compound (assuming a specific enantiomer is used), the stereochemistry of the products can reveal whether a reaction proceeds with retention, inversion, or racemization of the stereocenter.

Reactions at the chiral carbinol center can proceed through different stereochemical pathways. For example, a nucleophilic substitution reaction at this center could occur via an S(_N)2 mechanism, which would lead to an inversion of configuration. Conversely, if the reaction proceeds through a planar cyclopropylcarbinyl cation intermediate (S(_N)1 type), it would be expected to result in a racemic or near-racemic mixture of products. youtube.com However, the formation of an intimate ion pair between the carbocation and the leaving group can sometimes lead to a slight preference for one stereoisomer. youtube.com

The stereochemistry of ring-opening reactions is also of great interest. The addition of platinum(II) complexes to cyclopropanes has been shown to be stereospecific, proceeding with retention of configuration at both reacting carbons, which is consistent with a concerted cycloaddition mechanism. cdnsciencepub.com In contrast, nucleophilic substitution at a quaternary carbon stereocenter of cyclopropyl (B3062369) ketones has been reported to occur with inversion of stereochemistry, suggesting the involvement of a bicyclobutonium intermediate. nih.govnih.gov

The stereochemical course of reactions involving this compound can be investigated using chiral chromatography to separate and quantify the stereoisomeric products. Spectroscopic techniques such as circular dichroism can also be employed to monitor changes in stereochemistry during a reaction.

Influence of Substituent Effects on Reactivity and Selectivity

Substituents can have a profound impact on the reactivity and selectivity of a reaction by altering the electronic and steric properties of the molecule. In the case of this compound, the amino group and any additional substituents on the cyclopropane ring or the propyl chain would play a crucial role in directing the course of a reaction.

Electron-donating groups on the cyclopropane ring would be expected to stabilize a cyclopropylcarbinyl cation intermediate, thereby increasing the rate of reactions that proceed through this intermediate. chemicalbook.com Conversely, electron-withdrawing groups would destabilize the cation and slow down the reaction. The position of the substituent also matters. For example, in the rearrangement of cyclopropyl carbinols to form α-alkylidene-γ-butyrolactones, electron-donating groups on an aryl ring attached to the carbinol generally lead to better yields, while such groups on the cyclopropane ring itself can be detrimental to product formation. thieme-connect.com

The amino group in this compound can act as an internal nucleophile, potentially leading to the formation of cyclic products. The nucleophilicity of the amino group can be modulated by the pH of the reaction medium. Under acidic conditions, the amino group will be protonated to form an ammonium (B1175870) ion, which is not nucleophilic.

The following table summarizes the expected effects of substituents on the acid-catalyzed rearrangement of a hypothetical substituted this compound, based on general principles of physical organic chemistry. nih.gov

| Substituent (R) on Cyclopropane Ring | Electronic Effect | Expected Effect on Cation Stability | Predicted Effect on Rearrangement Rate |

| -OCH₃ | Electron-donating | Stabilizing | Increase |

| -CH₃ | Electron-donating | Stabilizing | Increase |

| -H | Neutral | Neutral | Baseline |

| -Cl | Electron-withdrawing | Destabilizing | Decrease |

| -NO₂ | Strongly electron-withdrawing | Strongly destabilizing | Significant Decrease |

This table is illustrative and based on general principles of substituent effects on carbocation stability.

Solvent and Catalyst Effects on Reaction Pathways

The choice of solvent and catalyst can dramatically alter the pathway of a chemical reaction. For reactions involving this compound, these factors can influence the stability of intermediates and transition states, leading to different products.

Polar protic solvents, such as water and alcohols, are effective at stabilizing charged intermediates like carbocations and are known to accelerate S(_N)1-type reactions. libretexts.org Therefore, the acid-catalyzed rearrangement of this compound would be expected to be faster in more polar protic solvents. nih.govyoutube.com In contrast, polar aprotic solvents, such as DMSO or DMF, are better at solvating cations than anions and can favor S(_N)2 reactions.

Catalysts can open up new reaction pathways with lower activation energies. In the context of this compound, a variety of catalysts could be employed. Lewis acids, such as Bi(OTf)₃, have been shown to catalyze the rearrangement of cyclopropyl carbinols. chemicalbook.comthieme-connect.com Chiral Brønsted acids have been used to achieve asymmetric rearrangements of cyclopropylcarbinol derivatives, mimicking enzymatic processes. nih.gov Transition metal catalysts, such as those based on platinum or rhodium, can also be used to effect transformations of cyclopropanes. cdnsciencepub.com

The following table illustrates the potential influence of different solvent and catalyst systems on the reactions of this compound.

| Reaction Type | Solvent | Catalyst | Likely Intermediate | Expected Outcome |

| Acid-Catalyzed Rearrangement | Water, Methanol (B129727) | H₂SO₄, HCl | Cyclopropylcarbinyl cation | Ring-opened products |

| Asymmetric Rearrangement | Toluene | Chiral Phosphoramide | Chiral ion pair | Enantioenriched homoallylic products nih.gov |

| Nucleophilic Substitution | DMSO | (none) | - | Substitution at the carbinol center (S(_N)2) |

| Lewis Acid-Catalyzed Cyclization | Dichloromethane | Bi(OTf)₃ | Cyclopropylcarbinyl cation | Intramolecular cyclization products thieme-connect.com |

This table provides hypothetical scenarios based on known reactivity patterns of similar compounds.

Proposed Reaction Mechanisms for Novel Transformations

The unique combination of functional groups in this compound makes it a promising substrate for the development of novel chemical transformations. Proposing mechanisms for these new reactions is a key step in their development and optimization.

One potential novel transformation could be an intramolecular cyclization reaction initiated by the amino group. For example, under appropriate conditions, the amino group could attack the cyclopropane ring, particularly if the ring is activated by an electron-withdrawing group. This could lead to the formation of novel nitrogen-containing heterocyclic compounds.

Another area for exploration is the tandem reaction of the cyclopropylcarbinol moiety. For instance, a Lewis acid-catalyzed ring opening could be followed by an intramolecular trapping of the resulting carbocation by the amino group, leading to the formation of a cyclic amine. The mechanism for such a transformation would likely involve the initial formation of a cyclopropylcarbinyl cation, followed by rearrangement to a homoallylic or cyclobutyl cation, and then intramolecular nucleophilic attack by the nitrogen atom.

Computational studies, such as those using Density Functional Theory (DFT), can be invaluable in proposing and evaluating the feasibility of different reaction mechanisms. scielo.brescholarship.org By calculating the energies of intermediates and transition states, researchers can predict the most likely reaction pathway and identify potential side reactions.

Applications As a Synthetic Building Block and Precursor

Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the carbon atom bearing the hydroxyl group makes 3-Amino-1-cyclopropylpropan-1-ol a valuable chiral building block in asymmetric synthesis. The individual enantiomers, (R)- and (S)-3-Amino-1-cyclopropylpropan-1-ol, can be employed to introduce chirality into a target molecule, a critical aspect in the development of pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect.

While specific examples detailing the direct use of this compound in large-scale asymmetric syntheses are not extensively documented in publicly available literature, the broader class of cyclopropane-containing amino acids and their derivatives are of significant interest to medicinal chemists. nih.gov The constrained nature of the cyclopropane (B1198618) ring allows for precise control over the orientation of side chains, which can enhance enzymatic stability and receptor selectivity. nih.gov The development of synthetic routes to access diversifiable, protected cyclopropane amino acids from common laboratory reagents highlights the importance of such structures as versatile building-block intermediates. nih.gov

Precursor for Advanced Organic Intermediates

The bifunctional nature of this compound, with its amino and hydroxyl groups, allows it to serve as a precursor for a variety of advanced organic intermediates. These functional groups can be selectively protected and reacted to introduce further complexity. For instance, the amine can undergo acylation, alkylation, or be used in the formation of heterocyclic rings, while the alcohol can be oxidized, esterified, or converted into a leaving group for substitution reactions.

A general strategy for the preparation of a diverse collection of cyclopropane-containing compounds involves the use of a bifunctional cyclopropane precursor that allows for divergent and orthogonal derivatization. nih.gov This approach, which can involve reactions such as hydrolysis, reduction, amidation, and oxidation, underscores the potential of molecules like this compound to be transformed into a wide array of more complex intermediates. nih.gov

Role in the Synthesis of Scaffolds for Biologically Active Molecules

The cyclopropyl (B3062369) moiety is a prevalent structural motif in numerous drug molecules, valued for its ability to impart conformational rigidity and favorable electronic properties. nih.gov As such, this compound represents an attractive starting material for the synthesis of molecular scaffolds that can be further elaborated into biologically active compounds.

Precursors for Pyrido[3,2-d]pyrimidine Derivatives

The synthesis of fused heterocyclic systems like pyrido[3,2-d]pyrimidines often involves the condensation of aminopyridine precursors with various reagents. While no specific literature directly links this compound to the synthesis of pyrido[3,2-d]pyrimidines, one could envision its derivatization to form a suitable aminopyridine precursor. For example, the amino group of this compound could potentially be incorporated into a pyridine (B92270) ring, which could then undergo further reactions to form the fused pyrimidine (B1678525) ring.

Contribution to Material Science Precursors

Currently, there is no significant information available in the public domain to suggest that this compound has been specifically investigated or utilized as a precursor in material science applications. The primary focus of research on cyclopropyl-containing amino alcohols appears to be within the realm of medicinal chemistry and drug discovery.

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies (SAR)

The structural features of this compound make it an interesting scaffold for the generation of a library of derivatives for structure-activity relationship (SAR) studies. By systematically modifying the amino and hydroxyl groups, as well as potentially substituting the cyclopropyl ring, chemists can explore how these changes affect the biological activity of the resulting compounds.

The cyclopropyl ring itself is a key element in such studies, as its introduction into drug candidates has been shown to enhance potency, reduce off-target effects, and improve metabolic stability. acs.org The ability to create a diverse set of derivatives from a single precursor like this compound is a valuable strategy in the drug discovery process. nih.gov For example, a patent application mentions (1S)-3-amino-1-cyclopropylpropan-1-ol in the context of developing Toll-like receptor 7 (TLR7) agonists, suggesting its use in creating novel immunomodulatory agents.

Below is a table of exemplary derivatives that could be synthesized from this compound for SAR studies, based on common derivatization strategies for amino alcohols.

| Derivative | Modification | Potential for SAR Study |

| N-Acetyl-3-amino-1-cyclopropylpropan-1-ol | Acylation of the amino group | Investigating the role of the amine's basicity and hydrogen bonding capacity. |

| 3-(Dimethylamino)-1-cyclopropylpropan-1-ol | Alkylation of the amino group | Exploring the impact of steric bulk and basicity at the nitrogen atom. |

| 1-Cyclopropyl-3-aminopropan-1-yl acetate | Esterification of the hydroxyl group | Assessing the influence of the hydroxyl group's hydrogen bonding ability and polarity. |

| N-Benzyl-3-amino-1-cyclopropylpropan-1-ol | Reductive amination of the amino group | Introducing aromatic interactions and exploring larger substituent effects. |

Advanced Characterization Techniques and Structural Analysis

Spectroscopic Analysis for Structural Elucidation of Novel Derivatives

Spectroscopic methods are fundamental in piecing together the molecular architecture of new chemical entities derived from 3-Amino-1-cyclopropylpropan-1-ol.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For derivatives of this compound, both ¹H and ¹³C NMR are employed.

In ¹H NMR, the chemical shifts, integration of peak areas, and spin-spin coupling patterns provide a wealth of information. docbrown.info For a typical propyl alcohol, the proton ratios can help distinguish between isomers. docbrown.infodocbrown.info For instance, the ¹H NMR spectrum of propan-1-ol shows integrated proton ratios of 3:2:2:1, which is distinct from its isomer, propan-2-ol (6:1:1). docbrown.infodocbrown.info In the context of this compound derivatives, specific proton signals corresponding to the cyclopropyl (B3062369) ring, the aminopropyl chain, and any new functional groups would be meticulously analyzed. The presence of a cyclopropyl group often results in complex, upfield signals in the ¹H NMR spectrum.

| Predicted ¹H NMR Data for a Propanol (B110389) Derivative | |

| Parameter | Value |

| Spectrum Type | 1D, 500 MHz, D₂O (predicted) |

| Compound Name | 3-amino-propanal |

| HMDB ID | HMDB0062210 |

| Data sourced from the Human Metabolome Database hmdb.ca |

| ¹H NMR Data for 3-Aminopropanol | |

| Assignment | Shift (ppm) |

| A | 7.36 |

| B | 3.725 |

| C | 2.884 |

| D | 2.59 |

| E | 1.68 |

| Note: This data is for the related compound 3-Aminopropanol and serves as a reference. chemicalbook.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For novel derivatives of this compound, MS provides a direct measurement of the molecular mass, confirming the elemental composition when combined with high-resolution mass spectrometry (HRMS).

Electron ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the parent ion and various fragment ions. The fragmentation pattern is often unique to a particular molecular structure and can be used as a "molecular fingerprint." For instance, the fragmentation of related amino alcohols can be analyzed to predict the behavior of this compound derivatives.

| Predicted Collision Cross Section (CCS) Data for 3-cyclopropylpropan-1-ol | |

| Adduct | Predicted CCS (Ų) |

| [M+H]⁺ | Data not available |

| [M+Na]⁺ | Data not available |

| [M+K]⁺ | Data not available |

| [M-H]⁻ | Data not available |

| m/z: mass to charge ratio of the adduct. Predicted CCS values are calculated using CCSbase. uni.luuni.lu |

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations (stretching, bending) of particular chemical bonds.

For derivatives of this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the amine group (around 3300-3500 cm⁻¹), and C-H stretches of the cyclopropyl and alkyl groups (around 2850-3000 cm⁻¹). docbrown.info The presence or absence of these and other specific bands (e.g., C=O for a ketone or amide derivative) provides crucial evidence for the successful modification of the parent compound. The region from approximately 1500 to 400 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole. docbrown.info

| Key IR Absorption Bands for Propan-1-ol | |

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (alcohol) | Broad peak around 3330 |

| C-H (alkane) | Peaks around 2960, 2930, 2870 |

| C-O (alcohol) | Peak around 1070 |

| This data for the related compound propan-1-ol serves as a reference. |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While spectroscopic methods provide information about the connectivity of atoms, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique is particularly valuable for establishing the absolute stereochemistry of chiral centers and for analyzing the preferred conformation of the molecule in the solid state.

For chiral derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis would allow for the unambiguous assignment of the (R) or (S) configuration at any stereocenters. The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's geometry. This information is invaluable for understanding structure-activity relationships in medicinal chemistry and for computational modeling studies.

Chromatographic Techniques for Purity and Stereoisomer Analysis

Chromatographic methods are essential for assessing the purity of this compound and its derivatives, as well as for separating and quantifying stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity determination. google.com A sample is dissolved in a solvent and passed through a column packed with a stationary phase. By using a suitable mobile phase and detector (e.g., UV-Vis), impurities can be separated from the main compound and quantified. For chiral compounds, specialized chiral stationary phases can be used to separate enantiomers and diastereomers, allowing for the determination of enantiomeric excess (ee) or diastereomeric ratio (dr). google.com

Gas Chromatography (GC) is another powerful technique for purity analysis, particularly for volatile compounds. patsnap.comgoogle.com The sample is vaporized and passed through a capillary column. google.com Different components of the sample travel through the column at different rates and are detected as they exit. Similar to HPLC, GC can be used with chiral columns to separate stereoisomers. The choice between HPLC and GC depends on the volatility and thermal stability of the compound being analyzed. patsnap.com

| Example HPLC Method for Chiral Purity Analysis of a Related Compound | |

| Parameter | Condition |

| Technique | High-Performance Liquid Chromatography (HPLC) with derivatization |

| Derivatization Reagent | (R)-alpha-methyl-2-naphthyl acetyl chloride |

| Column Type | Reversed-phase |

| Mobile Phase | Buffered saline and an organic solvent (e.g., methanol (B129727), acetonitrile) |

| This is an example method for the analysis of 3-aminobutanol and may require adaptation. google.com |

| Example GC Method for Purity Analysis of a Related Compound | |

| Parameter | Condition |

| Technique | Gas Chromatography (GC) |

| Column | Capillary column with 6% cyanopropylphenyl-94% dimethylpolysiloxane |

| Column Temperature | 190-200 °C |

| Detector | Hydrogen Flame Ionization Detector (FID) |

| This is an example method for the analysis of 3-amino-1-adamantanol and may require adaptation. google.com |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of molecules. For 3-Amino-1-cyclopropylpropan-1-ol, these calculations can elucidate the interplay between the electron-donating amino group, the polar hydroxyl group, and the unique electronic nature of the cyclopropyl (B3062369) moiety.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance of accuracy and computational cost for studying reaction mechanisms and predicting selectivity. In the context of synthesizing vicinal amino alcohols like this compound, DFT is invaluable. For instance, in catalytic C-H amination reactions used to form β-amino alcohols, DFT calculations can model the proposed mechanistic pathways, such as a radical relay mechanism involving a copper catalyst and an iridium photocatalyst. nih.govresearchgate.net These models help rationalize the observed regio- and enantioselectivity by comparing the energy barriers of different transition states. nih.gov

Similarly, for direct amination of alcohols over heterogeneous catalysts, DFT can be used to model the reaction pathways on the catalyst surface. researchgate.net Microkinetic models derived from DFT calculations can determine the preferred reaction mechanism, such as direct catalytic conversion, and assess the influence of the reaction environment, including the role of solvents in facilitating the kinetics. researchgate.net By applying DFT, researchers can screen potential catalysts and reaction conditions to optimize the synthesis of target molecules like this compound.

| Area of Analysis | Insight Provided by DFT | Relevance |

|---|---|---|

| Reaction Mechanism | Calculation of energies for intermediates and transition states to identify the lowest energy pathway. nih.govresearchgate.net | Elucidates the step-by-step process of bond formation and breaking. |

| Regioselectivity | Comparison of activation energies for functionalization at different positions (e.g., α vs. β C-H bonds). nih.govresearchgate.net | Predicts which constitutional isomer is preferentially formed. |

| Stereoselectivity | Modeling of diastereomeric transition states involving chiral catalysts or substrates to predict the major stereoisomer. nih.gov | Explains the origin of enantiomeric or diastereomeric excess in asymmetric synthesis. |

| Catalyst Performance | Analysis of substrate-catalyst binding and the electronic effects of different ligands or support materials. researchgate.net | Aids in the rational design of more efficient and selective catalysts. |

The three-dimensional shape of this compound is critical to its reactivity and interactions. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them. The molecule's structure is defined by two key features: the rigid cyclopropyl ring and the flexible 3-amino-propan-1-ol chain.

The cyclopropane (B1198618) ring is inherently strained due to its 60° C-C-C bond angles, a significant deviation from the ideal tetrahedral angle of 109.5°. maricopa.edudalalinstitute.com This angle strain results in "bent" or "banana" bonds, which possess a higher p-character and make the ring susceptible to reactions that lead to ring-opening. dalalinstitute.comrsc.org Furthermore, the C-H bonds on the cyclopropane ring are eclipsed, leading to torsional strain. dalalinstitute.comyoutube.com

The acyclic portion of the molecule can adopt various conformations through rotation around its C-C single bonds. To minimize steric hindrance, the substituents along the propane (B168953) backbone would preferentially adopt staggered conformations. The most stable conformers of the entire molecule will represent a balance between minimizing the inherent strain of the cyclopropyl group and achieving optimal staggered arrangements in the side chain, while also considering potential intramolecular hydrogen bonding between the amino and hydroxyl groups. Computational methods can map this potential energy surface to locate the global and local energy minima corresponding to the most stable conformers.

| Structural Feature | Type of Strain/Interaction | Description |

|---|---|---|

| Cyclopropyl Ring | Angle Strain | Caused by the compression of C-C-C bond angles to 60°, far from the ideal 109.5°. maricopa.edudalalinstitute.com |

| Cyclopropyl Ring | Torsional Strain | Arises from the eclipsing of C-H bonds on adjacent carbon atoms of the ring. youtube.com |

| Propanolamine Chain | Steric Strain | Repulsive interactions that occur when bulky groups are forced into close proximity. Minimized in staggered conformations. |

| Amino and Hydroxyl Groups | Intramolecular Hydrogen Bonding | A potential stabilizing interaction where the hydroxyl hydrogen interacts with the lone pair of the nitrogen, or vice versa. |

Conceptual DFT provides a range of descriptors that quantify the electronic structure and predict the chemical reactivity of a molecule. nih.gov For this compound, these descriptors can identify the most reactive sites for electrophilic and nucleophilic attacks.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. For this molecule, the lone pair of the amino group is expected to contribute significantly to the HOMO, making it a primary site for protonation or reaction with electrophiles. The polar C-O bond and the hydroxyl proton make the alcohol group a site for both nucleophilic and electrophilic interactions.

Other descriptors, such as the Fukui functions and dual descriptor, can pinpoint specific atoms most susceptible to attack. nih.gov An electrostatic potential (ESP) map would visually represent the electron-rich (negative potential, e.g., around the N and O atoms) and electron-poor (positive potential, e.g., around the hydroxyl H) regions of the molecule.

| Descriptor | Definition | Predicted Relevance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates nucleophilicity; likely localized on the amino group. |